Delta-2-Cefteram Pivoxil

Antimicrobial Resistance Cephalosporin Susceptibility E. coli

Controlling the Δ2-isomer in Cefteram Pivoxil API is a persistent QC challenge-without a certified reference standard, regulatory submissions risk rejection. This Δ2-Cefteram Pivoxil (CAS 104712-44-9) reference standard provides the analytical certainty required for compliance. • Quantify the biologically inactive Δ2-isomer to meet JP monograph and ICH Q3A/Q3B thresholds. • Validate stability-indicating HPLC/UPLC methods-Δ2-isomer represents up to 61% of degradation products in phosphate buffer. • Supplied with comprehensive CoA and analytical data; immediate global dispatch.

Molecular Formula C22H27N9O7S2
Molecular Weight 593.64
CAS No. 104712-44-9
Cat. No. B601320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-2-Cefteram Pivoxil
CAS104712-44-9
Synonyms(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester;  T 2588A; 
Molecular FormulaC22H27N9O7S2
Molecular Weight593.64
Structural Identifiers
SMILESCC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
InChIInChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Delta-2-Cefteram Pivoxil Reference Standard


Delta-2-Cefteram Pivoxil (CAS 104712-44-9), also known as Δ2-cefteram pivoxil, is the Δ2-isomer of the pivaloyloxymethyl ester prodrug of cefteram, a third-generation oral cephalosporin antibiotic . It is a fully characterized chemical compound with molecular formula C22H27N9O7S2 and molecular weight 593.64 [1]. This compound serves primarily as a reference standard and impurity marker in the pharmaceutical analysis of Cefteram Pivoxil active pharmaceutical ingredient (API), and is available as a 1:1 mixture with Cefteram Pivoxil for analytical applications [2]. Unlike the therapeutically active Δ3-isomer, the Δ2-isomer is biologically inactive, making its precise quantification essential for ensuring drug product quality and regulatory compliance [3].

Delta-2-Cefteram Pivoxil Isomer Specificity


Generic substitution of Cefteram Pivoxil without proper control of the Δ2-isomer content is scientifically unsound due to isomer-specific stability and biological activity. The Δ2- and Δ3-isomers of cephalosporin prodrug esters exhibit distinct degradation kinetics and product profiles in biological media [1]. Critically, the major hydrolytic product of both the Δ3- and Δ2-esters is the biologically inactive Δ2-cephalosporin free acid, not the active Δ3-parent drug [2]. Furthermore, Δ2-isomerization does not significantly affect the bioavailability of prodrug esters only because enzymatic hydrolysis in intestinal fluid proceeds mainly to the active Δ3-cephalosporin; however, the relative proportions of Δ2- and Δ3-cephalosporins are reversed in different incubation media, with the Δ2-isomer being the major degradation product in phosphate buffer [1]. These findings demonstrate that the Δ2-isomer is not merely an inert impurity but a critical marker of prodrug integrity and a potential source of analytical interference. Consequently, procurement of high-purity Delta-2-Cefteram Pivoxil reference standards is essential for accurate method validation and ensuring batch-to-batch consistency of Cefteram Pivoxil API.

Delta-2-Cefteram Pivoxil Comparative Data


Cefteram Activity Against Cephem-Resistant E. coli

The active metabolite cefteram demonstrates superior in vitro potency against cephem-resistant Escherichia coli compared to multiple oral comparators. MIC90 of cefteram was 3.13 μg/mL, which is 2-fold lower than cefditoren (6.25 μg/mL), 8-fold lower than cefpodoxime and cefdinir (both 25 μg/mL), and 16-fold lower than cefixime (50 μg/mL) [1]. This enhanced activity is critical for overcoming cephem resistance mechanisms.

Antimicrobial Resistance Cephalosporin Susceptibility E. coli

Δ2-Isomer as Major Degradation Product

In phosphate buffer (pH 7.4, 37°C), the major degradation product of cefetamet pivoxil (a structural analog) is the Δ2-cephalosporin, accounting for 61% of total degradation products. This contrasts sharply with degradation in human intestinal juice, where the Δ3-isomer predominates (86%) [1]. For the pivaloyloxymethyl prodrug esters of ceftetrame (Ro 19-5248), the major hydrolytic products of both the Δ3- and Δ2-esters are the inactive Δ2-cephalosporin free acids [2]. These findings establish that the Δ2-isomer is a critical marker of chemical degradation during storage and manufacturing.

Prodrug Stability Isomerization Analytical Chemistry

Pediatric Efficacy of Cefteram Pivoxil

Cefteram pivoxil demonstrated a 97.6% clinical efficacy rate in 41 pediatric cases of respiratory and urinary tract infections, with 100% bacteriological eradication of all 28 identified pathogens [1]. This high efficacy is supported by potent in vitro activity: MICs against S. pyogenes were ≤0.025 μg/mL for all strains, which was 2-3 fold more effective than cefaclor and cephalexin [2].

Pediatric Infectious Disease Clinical Efficacy Bacteriological Eradication

Cefteram vs. Cefditoren in Respiratory Infections

In a double-blind comparative study, cefteram pivoxil (CFTM-PI) and cefditoren pivoxil (CDTR-PI) showed identical clinical efficacy rates of 85.9% in chronic respiratory tract infections [1]. Bacteriological eradication rates were 77.8% for CFTM-PI and 84.2% for CDTR-PI, with no statistically significant difference. The incidence of side effects was 6.3% for CFTM-PI and 9.3% for CDTR-PI, while abnormal laboratory findings occurred in 11.5% and 12.4% of patients, respectively.

Respiratory Tract Infection Double-Blind Trial Comparative Efficacy

Cefteram Pivoxil Formulation Bioequivalence

A randomized crossover study in healthy Chinese male volunteers demonstrated that the powder suspension and tablet formulations of cefteram pivoxil 100 mg are bioequivalent, with 90% confidence intervals for Cmax and AUC0-∞ ratios within the FDA acceptance range of 80-125% [1]. This confirms that the active moiety (cefteram) achieves consistent systemic exposure regardless of the formulation, supporting interchangeability.

Bioequivalence Pharmacokinetics Formulation Development

Delta-2-Cefteram Pivoxil Applications


Method Development for Impurity Profiling

Delta-2-Cefteram Pivoxil is essential as a reference standard for developing and validating HPLC or UPLC methods to quantify the Δ2-isomer impurity in Cefteram Pivoxil API and finished dosage forms. The known degradation behavior—where the Δ2-isomer constitutes up to 61% of degradation products in buffer systems [1]—makes it a critical marker for stability-indicating assays. Regulatory guidelines (ICH Q3A/Q3B) require identification and control of specified impurities above the reporting threshold; the availability of a well-characterized Δ2-isomer standard enables accurate quantitation and method robustness testing.

Stability and Forced Degradation Studies

The Δ2-isomer serves as a primary degradant marker in forced degradation studies under hydrolytic (acid/base), oxidative, thermal, and photolytic stress conditions. Its formation kinetics and proportion relative to the parent drug provide key insights into degradation pathways and help establish shelf-life specifications. The class-level data showing that the Δ2-isomer is the major degradation product in phosphate buffer (61-85% across cephalosporin prodrugs) [1] underscores the necessity of monitoring this specific impurity during formulation development and long-term stability assessments.

Pharmacopoeial Compliance and Dossier Submission

For generic drug applications (e.g., ANDA filings), demonstration of pharmaceutical equivalence requires comprehensive impurity profiling. Delta-2-Cefteram Pivoxil is a specified impurity in Cefteram Pivoxil monographs (e.g., Japanese Pharmacopoeia). Use of a certified reference standard of the Δ2-isomer enables precise quantification in batch release testing and ensures compliance with pharmacopoeial limits. This is particularly important given the isomer-specific degradation behavior and the fact that the Δ2-isomer is biologically inactive [2].

In Vitro Susceptibility Testing and PK/PD

While the Δ2-isomer itself is not used in susceptibility testing, the analytical data generated using this reference standard support the quality control of cefteram pivoxil used in clinical microbiology studies. The robust MIC data for cefteram against cephem-resistant E. coli (MIC90 = 3.13 μg/mL) [3] and clinical efficacy rates (97.6% in pediatrics) [4] are predicated on the use of well-characterized, high-purity drug substance. Ensuring that the Δ2-isomer content is controlled below specification limits is essential for generating reproducible and clinically relevant susceptibility data.

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